molecular formula C20H17N3O3S2 B3298214 4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-35-9

4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B3298214
CAS No.: 896679-35-9
M. Wt: 411.5 g/mol
InChI Key: ADUVSWKPWNZVGK-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a thiazole derivative. Thiazole is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, and it is a significant platform in a number of medicinally relevant molecules . Thiazole derivatives have been found to exhibit various biological activities .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with the thiazole ring consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Specific structural details for “this compound” are not available in the retrieved information.


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the reactive positions on the thiazole ring where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Specific chemical reactions involving “this compound” are not available in the retrieved information.

Future Directions

Thiazole derivatives have been the focus of medicinal chemists due to their potential as therapeutic agents for a variety of pathological conditions . Future research may continue to explore new thiazole derivatives, including “4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide”, for their potential medicinal applications.

Mechanism of Action

Target of Action:

This compound interacts with specific biological targets within the body. One of its primary targets is PI3Kα (Phosphoinositide 3-kinase alpha) . PI3Kα plays a crucial role in cell signaling pathways related to cell growth, survival, and metabolism .

Mode of Action:

The compound’s mode of action involves inhibiting PI3Kα. It achieves this by binding to the active site of the enzyme, disrupting its function. This interaction interferes with downstream signaling pathways, affecting processes like cell proliferation and survival. The electron-deficient aryl group in the compound contributes to its potency by forming a strong charged interaction with a specific amino acid (Lys802) in the PI3Kα active site .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, variations in pH affect its solubility and absorption.

: Chaban, T. I., Klenina, O. V., Chaban, I. H., & Lelyukh, M. I. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ringChemistry of Heterocyclic Compounds, 10.1007/s10593-024-03307-1. : Identification of Novel Thiazolo[5,4-b]pyridines as PI3Kα Inhibitors. Molecules, 25(20), 4630. (2020). DOI: 10.3390/molecules25204630.

Properties

IUPAC Name

4-methoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-13-12-14(19-22-18-4-3-11-21-20(18)27-19)5-10-17(13)23-28(24,25)16-8-6-15(26-2)7-9-16/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUVSWKPWNZVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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